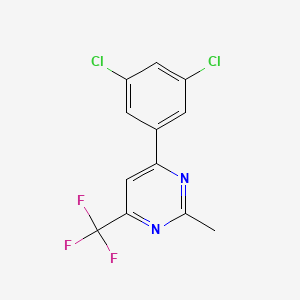
(S)-2,2'-Bis(dicyclohexylphosphinoamino)-1,1'-binaphthyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1,1’-binaphthyl-2,2’-diamine.
Phosphination: The diamine is reacted with dicyclohexylphosphine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligands.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenated reagents and are carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligands.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl exerts its effects involves the coordination of the phosphine ligands to metal centers. This coordination induces a chiral environment, which influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with similar applications but different steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is unique due to its high enantioselectivity and the ability to induce chirality in a wide range of reactions. Its bulky dicyclohexyl groups provide steric hindrance, which enhances its selectivity compared to other ligands like BINAP.
Properties
CAS No. |
444311-01-7 |
|---|---|
Molecular Formula |
C44H58N2P2 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
N-dicyclohexylphosphanyl-1-[2-(dicyclohexylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine |
InChI |
InChI=1S/C44H58N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h13-18,27-32,35-38,45-46H,1-12,19-26H2 |
InChI Key |
FXKTWPBSTFVIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7CCCCC7)C8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)





![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)






![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
